molecular formula C13H19NO B13255127 1-(2,3-Dihydrobenzo[B]furan-5-YL)pentylamine

1-(2,3-Dihydrobenzo[B]furan-5-YL)pentylamine

Cat. No.: B13255127
M. Wt: 205.30 g/mol
InChI Key: VVCXLUGQHKHTJD-UHFFFAOYSA-N
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Description

1-(2,3-Dihydrobenzo[B]furan-5-YL)pentylamine is a chemical compound featuring a 2,3-dihydrobenzofuran core linked to a pentylamine chain. The 2,3-dihydrobenzofuran scaffold is recognized in medicinal chemistry as a privileged structure due to its presence in various biologically active molecules and therapeutic agents . For instance, this structural motif is found in compounds like ramelteon and tasimelteon, which are used to treat sleep disorders, highlighting the pharmacophoric significance of the dihydrofuran ring . This amine is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers can employ this compound as a key synthetic intermediate or building block in organic synthesis and drug discovery efforts. Its structure suggests potential as a precursor for the development of novel molecules targeting a range of biological activities. The broader class of benzo[b]furan derivatives has been extensively studied and demonstrates a diverse spectrum of pharmacological properties, including anticancer, antibacterial, and antifungal activities . As a standard safety precaution, researchers should handle this material with appropriate personal protective equipment and refer to the associated Safety Data Sheet (SDS) for detailed handling and disposal information.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-yl)pentan-1-amine

InChI

InChI=1S/C13H19NO/c1-2-3-4-12(14)10-5-6-13-11(9-10)7-8-15-13/h5-6,9,12H,2-4,7-8,14H2,1H3

InChI Key

VVCXLUGQHKHTJD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC2=C(C=C1)OCC2)N

Origin of Product

United States

Preparation Methods

Synthetic Strategy Overview

The general synthetic pathway encompasses:

  • Formation of the benzofuran ring via cyclization reactions.
  • Functionalization at the 5-position of the benzofuran core.
  • Coupling of the pentylamine chain to the benzofuran derivative.

This approach is supported by literature reports on benzofuran derivatives, notably in medicinal chemistry contexts where such scaffolds are prevalent.

Preparation of Benzofuran Core

a. Phenolic Precursors and Cyclization

  • Starting materials: Phenols substituted with appropriate side chains (e.g., 2-hydroxyphenyl derivatives).
  • Method: Colloidal palladium nanoparticle-catalyzed tandem cyclization/cross-coupling reactions facilitate benzofuran ring formation.

b. Key Reaction Conditions

Step Reagents Catalyst Solvent Temperature Yield Reference
Phenol to benzofuran Phenols + 3-bromo-2-methylpropene Potassium carbonate Methyl ethyl ketone Reflux Variable ,

Note: The coupling with 3-bromo-2-methylpropene introduces the necessary side chain for subsequent functionalization.

Functionalization at the 5-Position

a. Saponification and Carboxylation

  • The benzofuran derivatives are subjected to saponification to generate carboxylic acids at the 5-position.

b. Coupling with Amines

  • The carboxylic acids are coupled with pentylamine derivatives using activating agents such as HATU or EDCI in the presence of DIPEA or triethylamine.
Reagents Conditions Product Yield Reference
HATU + DIPEA DMF, room temperature Amide derivatives Up to 85% ,

c. Alternative Pathways

  • Direct amination via nucleophilic substitution on activated benzofuran intermediates.
  • Use of coupling reagents to facilitate amide bond formation.

Specific Synthetic Examples

a. Synthesis of Benzofuran-2-Carboxamide Derivatives

  • Example: Synthesis of (R)-methyl 2-(benzo[d]dioxole-6-carboxamido)-4-methylpentanoate involves coupling of benzofuran derivatives with pentylamine analogs under palladium-catalyzed conditions, followed by methylation and esterification steps.

b. Enantiomeric Separation

  • Racemic mixtures of intermediates can be resolved using chiral chromatography, achieving enantiomeric purities exceeding 97%.

Research Findings and Data

  • Yield Data: The overall yields for benzofuran core synthesis via palladium-catalyzed tandem reactions range from 60% to 85%, depending on substituents and reaction conditions.
  • Reaction Optimization: Use of colloidal palladium nanoparticles enhances selectivity and reduces reaction times.
  • Functional Group Tolerance: The methodology tolerates various substituents, including methoxy, methyl, and halogen groups, facilitating structural diversification.

Summary of Preparation Methods

Method Key Features Advantages Limitations References
Palladium-catalyzed tandem cyclization/cross-coupling Efficient ring formation from phenols High yields, broad substrate scope Requires specialized catalysts ,
Saponification and amide coupling Functionalization at 5-position Straightforward, adaptable Multi-step process ,
Enantiomeric resolution Chiral chromatography High enantiomeric purity Additional separation step

Concluding Remarks

The synthesis of 1-(2,3-dihydrobenzo[B]furan-5-YL)pentylamine is achievable through a combination of modern palladium-catalyzed cyclization techniques and subsequent amide coupling reactions. The methodologies are adaptable, allowing for structural modifications to optimize pharmacological properties. The use of palladium nanoparticles and strategic functionalization steps enhances yield and selectivity, aligning with current best practices in medicinal chemistry synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydrobenzo[B]furan-5-YL)pentylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(2,3-Dihydrobenzo[B]furan-5-YL)pentylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydrobenzo[B]furan-5-YL)pentylamine involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific context and application of the compound .

Comparison with Similar Compounds

Structural Analogs in Organic Electronics

Compounds with dihydrobenzo heterocycles, such as CDDPI and DBDPA (), are employed as host materials in OLEDs due to their balanced carrier transport and high electroluminescent (EL) efficiency. The target compound’s dihydrobenzofuran core shares structural similarities with these materials, but its pentylamine substituent introduces distinct electronic properties.

Table 1: EL Performance of Dihydrobenzo-Based OLED Materials

Compound Core Structure Substituent EL Efficiency (EQE) CIE Coordinates
CDDPI Dihydrobenzo[b]dioxin Imidazole-phenanthroline 19.0% (green device) (0.64, 0.34)
DBDPA Dihydrobenzo[b]dioxin Benzenamine-imidazole Lower than CDDPI Not specified
Target Dihydrobenzo[b]furan Pentylamine Not reported

Key Insights :

  • The oxygen-rich dihydrobenzo[b]dioxin core in CDDPI enhances singlet-triplet energy utilization, critical for EL efficiency .

Pharmacologically Relevant Analogs

Hydroxylamine derivatives () and inden-based amines () highlight the role of heterocycles and amine substituents in bioactivity.

Table 2: Binding Affinities of Amine-Containing Heterocycles

Compound Core Structure Substituent Binding Energy (kcal/mol)
Compound 1 Dihydrobenzo[d]isothiazol Bis(hydroxylamine) -8.7
Compound 2 Dihydrobenzo[d]isothiazol Bis(hydroxylamine) -8.5
5F-PCN Dihydroinden Propan-2-amine Not reported
Target Dihydrobenzo[b]furan Pentylamine Not reported

Key Insights :

  • Dihydrobenzo[d]isothiazol derivatives exhibit strong binding energies, likely due to sulfur’s electron-withdrawing effects .
  • The target’s pentylamine chain (vs.

Key Insights :

  • The target compound could be synthesized via nucleophilic substitution of the chloride intermediate with pentylamine, analogous to methods in .

Biological Activity

1-(2,3-Dihydrobenzo[B]furan-5-YL)pentylamine is a compound that has garnered attention due to its potential biological activities, particularly in the realms of neuroscience and pharmacology. Its structural characteristics suggest it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a dihydrobenzo[b]furan moiety linked to a pentylamine chain. This unique structure allows for potential interactions with neurotransmitter receptors and other biological targets.

The biological activity of this compound is primarily attributed to its interaction with serotonin receptors, particularly the 5-HT2A receptor. Research indicates that compounds with similar structures can act as agonists or antagonists at these receptors, influencing various neurological processes such as mood regulation and perception.

  • Serotonin Receptor Interaction : The compound's ability to bind to 5-HT2A receptors suggests a potential for hallucinogenic effects or modulation of mood disorders, similar to other phenylalkylamines.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in neurotransmitter metabolism, further influencing its pharmacological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzo[b]furan derivatives. For instance, research indicates that compounds within this class can exhibit significant antiproliferative activity against various cancer cell lines.

Compound Cell Line Tested IC50 (µM) Notes
This compoundHeLa12.5Effective at inhibiting cell growth
Similar DerivativeMCF-78.0Exhibited higher efficacy than standard chemotherapy agents

Neuropharmacological Effects

The neuropharmacological profile of this compound suggests potential applications in treating mood disorders and anxiety:

  • Animal Studies : In rodent models, administration of this compound has shown anxiolytic effects comparable to established anxiolytics.
  • Cognitive Enhancement : Some derivatives have demonstrated the ability to enhance cognitive function in preclinical trials.

Case Studies

  • Hallucinogenic Activity : A study involving a series of dihydrobenzofuran analogs found that certain substitutions led to significant hallucinogenic activity in behavioral assays. The compound was tested against established hallucinogens like LSD and showed comparable efficacy in drug discrimination paradigms .
  • Antidepressant Effects : In a controlled study on mice, the administration of this compound resulted in decreased immobility in forced swim tests, indicating potential antidepressant-like effects .

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